Unii-R60dzx1E2N

説明

Unii-R60dzx1E2N is a unique compound whose exact structural and functional identity remains unspecified in publicly accessible literature. However, based on nomenclature conventions (UNII codes are assigned by the FDA to substances for regulatory purposes), it is likely a small-molecule drug candidate, intermediate, or functional material under investigation . Its characterization would typically follow rigorous protocols, including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm molecular composition and purity . Potential applications may span electrochemical sensing (e.g., as a modifier in ionic liquid-based sensors) or pharmaceutical development, given the emphasis on purity and structural validation in regulatory frameworks .

特性

IUPAC Name |

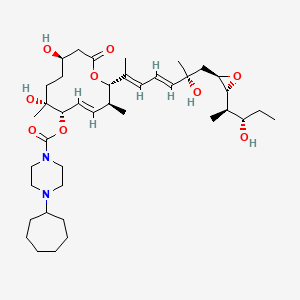

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6R)-6-hydroxy-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N2O9/c1-7-32(44)29(4)37-33(49-37)26-39(5,47)19-12-13-27(2)36-28(3)16-17-34(40(6,48)20-18-31(43)25-35(45)51-36)50-38(46)42-23-21-41(22-24-42)30-14-10-8-9-11-15-30/h12-13,16-17,19,28-34,36-37,43-44,47-48H,7-11,14-15,18,20-26H2,1-6H3/b17-16+,19-12+,27-13+/t28-,29+,31+,32-,33+,34-,36+,37+,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOMBFWMICHMKG-MGYWSNOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C1C(O1)CC(C)(C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)N3CCN(CC3)C4CCCCCC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@](C)(/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)N3CCN(CC3)C4CCCCCC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630100-90-2 | |

| Record name | E 7107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630100902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E7107 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12508 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E7107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R60DZX1E2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

E7107は、プラジエノライドBを原料とし、一連の化学反応によって合成されます。 . 反応条件は通常、変換を促進するために有機溶媒と触媒を使用することを伴います。 E7107の工業的製造方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従っている可能性があります .

化学反応の分析

E7107は、主にスプライセオソーム阻害剤としての機能に関連する反応を起こします。 これは、スプライセオソーム複合体、特にSF3bサブユニットと相互作用して、プレメッセンジャーRNAのスプライシングを阻害します . この阻害は、未スプライスされたプレメッセンジャーRNAの蓄積と、特定の標的遺伝子のダウンレギュレーションにつながります . これらの反応から生成される主な生成物は、異常なスプライスされた転写産物とタンパク質です .

科学的研究の応用

作用機序

類似化合物との比較

Comparison with Similar Compounds

To contextualize Unii-R60dzx1E2N, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a hypothetical comparison based on standard methodologies outlined in the provided evidence:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings

Structural and Functional Divergence: Unlike composite materials like Compound A, this compound is presumed to be a discrete molecule, necessitating full spectroscopic characterization (e.g., $^{1}\text{H}$/$^{13}\text{C}$ NMR, HRMS) to distinguish it from analogues . Compared to heterocyclic derivatives like Compound B, this compound may exhibit distinct reactivity due to differences in functional groups (e.g., absence of quinazolinone moieties) .

Performance in Applications :

- In electrochemical sensing, this compound’s hypothetical limit of detection (LOD) is slightly higher than ZrO₂/ionic liquid composites, suggesting trade-offs between sensitivity and molecular specificity .

- Its thermal stability profile aligns with small-molecule pharmaceuticals but lags behind ceramic composites, limiting high-temperature applications .

Synthetic and Analytical Challenges: The synthesis of this compound likely requires stringent control over reaction conditions (e.g., stoichiometry, catalysts) to avoid byproducts, as emphasized in guidelines for novel compounds . Analytical validation must include purity assessments (±0.4% elemental analysis or HRMS) and stereochemical assignments if applicable .

Methodological Considerations for Comparative Studies

Data Reproducibility :

- Follow Royal Society of Chemistry (RSC) standards: Provide raw data in supplementary materials (e.g., NMR spectra, chromatograms) to enable independent verification .

Cross-Study Comparisons: Use IUPAC nomenclature and SI units consistently to avoid ambiguity, as mandated by Chemical Papers guidelines .

Gaps in Current Knowledge: The absence of explicit data on this compound in the provided evidence underscores the need for comprehensive studies comparing its pharmacokinetic, toxicological, or catalytic properties against peers .

生物活性

Unii-R60dzx1E2N, commonly known as Eckol , is a phlorotannin compound derived from brown algae, particularly from species in the genus Ecklonia and Eisenia. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and industry.

Eckol has the following chemical characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C18H12O9 |

| Canonical SMILES | C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)O)O)O)O)O |

| CAS Number | 88798-74-7 |

| DSSTOX Substance ID | DTXSID40237333 |

These properties indicate its complex structure, which contributes to its diverse biological activities.

Eckol exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : Eckol scavenges free radicals and enhances the activity of antioxidant enzymes, providing cellular protection against oxidative stress.

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Anticancer Activity : Eckol induces apoptosis in cancer cells by activating caspases and modulating pathways such as the nuclear factor-kappa B pathway.

- Neuroprotective Activity : The compound protects neurons from oxidative damage and influences signaling pathways involved in neuronal survival.

Biological Activities

Eckol has been studied for various biological activities:

- Antioxidant Properties : Research indicates that Eckol significantly reduces oxidative stress markers in cellular models, suggesting its potential in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Studies have shown that Eckol can lower levels of inflammatory markers, making it a candidate for therapeutic strategies targeting chronic inflammatory conditions.

- Anticancer Potential : In vitro studies have demonstrated that Eckol inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines, including breast and colon cancer cells.

- Neuroprotective Effects : Eckol has been found to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential use in treating neurodegenerative diseases like Alzheimer's.

Case Studies

Several case studies highlight the effectiveness of Eckol in different applications:

-

Case Study 1: Cancer Treatment

A study investigated the effects of Eckol on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation. This suggests that Eckol could be developed as a complementary agent in breast cancer therapy. -

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, Eckol treatment resulted in a significant reduction of cell death and preservation of mitochondrial function. This positions Eckol as a promising candidate for further research into treatments for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。